Tenaxin I

Oncology Apoptosis Flavonoid Structure-Activity

Tenaxin I (CAS 86926-52-5) is a non-fungible polymethoxylated flavonoid whose 5,2′-dihydroxy-6,7,8-trimethoxyflavone substitution pattern directly dictates research utility. Unlike unmethylated analogs (e.g., baicalein), it delivers quantifiably stronger pro-apoptotic activity in cancer models, superior in silico EGFR tyrosine kinase binding affinity exceeding erlotinib, and validated neuraminidase inhibition. For oncology, virology, and medicinal chemistry programs, this ≥98% pure chemical probe eliminates confounding variables inherent to crude botanical extracts. Buy Tenaxin I for consistent, reproducible target engagement data.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 86926-52-5
Cat. No. B3339230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenaxin I
CAS86926-52-5
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
InChIKeyQCKBVAGWPBRRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenaxin I (CAS 86926-52-5) Product Overview: A Polymethoxylated Flavonoid Neuraminidase Inhibitor from Scutellaria


Tenaxin I (CAS: 86926-52-5) is a naturally occurring polymethoxylated flavonoid, structurally classified as a 5,2′-dihydroxy-6,7,8-trimethoxyflavone, and is primarily extracted from the roots of Scutellaria baicalensis (Radix Scutellariae) [1]. It belongs to the class of 8-O-methylated flavonoids, characterized by a flavonoid backbone with three methoxy groups at the C6, C7, and C8 positions, which significantly influences its hydrophobicity and biological interactions [2]. The compound has a molecular weight of 344.32 g/mol and is noted for its neuraminidase inhibitory activity, a mechanism with implications in antiviral research [3].

Tenaxin I Procurement Alert: Why Not All Scutellaria Flavonoids are Created Equal


Generic substitution among the vast array of flavonoids derived from Scutellaria baicalensis is a high-risk procurement strategy due to significant and quantifiable differences in target engagement and potency directly correlated to specific methoxylation patterns [1]. As the evidence below demonstrates, unmethylated analogs like baicalein exhibit substantially weaker pro-apoptotic activity in cancer cell models compared to the polymethoxylated Tenaxin I [1]. Furthermore, in silico studies reveal a wide range of binding affinities for EGFR tyrosine kinase among Scutellaria constituents, with Tenaxin I demonstrating a binding energy that surpasses the clinical standard, a characteristic not shared by all flavonoids in the extract [2]. These data underscore that biological activity is not a general property of the compound class but is exquisitely dependent on the precise substitution pattern of the flavone core, making Tenaxin I a non-fungible research tool.

Quantitative Differentiation of Tenaxin I: Evidence-Based Selection Guide for Scientists and Procurement Specialists


Apoptosis Induction Potency: Tenaxin I vs. Unmethylated Baicalein in Cancer Cell Lines

A direct head-to-head comparison in a 2022 study assayed flavones with different methoxylation levels against human cancer cell lines. The results clearly demonstrate that the polymethoxylated flavone Tenaxin I has a significantly stronger ability to induce apoptosis than the unmethylated comparator baicalein [1]. This differential effect is attributed to the enhanced bioactivity conferred by methoxylation, a critical structural feature of Tenaxin I [1].

Oncology Apoptosis Flavonoid Structure-Activity

EGFR Tyrosine Kinase Binding Affinity: Tenaxin I vs. Clinical Standard Erlotinib

In a 2022 in silico molecular docking study evaluating 307 constituents of Scutellaria baicalensis against EGFR tyrosine kinase, Tenaxin I was identified as one of the top-scoring compounds. Its binding affinity ranged from -9.010 to -8.649 kcal/mol, which is more favorable than the calculated binding energy of the standard clinical EGFR inhibitor, erlotinib, at -8.539 kcal/mol [1]. The analysis also identified specific interactions with clinically relevant amino acids, including MET 769, GLU 738, and THR 766 via hydrogen bonding [1].

Oncology Molecular Docking EGFR Tyrosine Kinase

Neuraminidase Inhibition: Validated Primary Activity of Tenaxin I

The primary reported bioactivity of Tenaxin I is its ability to inhibit neuraminidase, an enzyme critical for viral replication and release [1]. This activity was identified and validated through an integrated strategy for screening and determination of neuraminidase inhibitors from Radix Scutellariae, establishing Tenaxin I as a confirmed active constituent [1]. While direct IC50 values are not available for comparison in the primary literature, this serves as the core, validated target engagement for the compound.

Virology Antiviral Discovery Neuraminidase

Physicochemical Profile: High Hydrophobicity and Predicted Bioavailability

Tenaxin I is characterized as a very hydrophobic molecule with a predicted water solubility of 0.051 g/L and a logP value of approximately 2.85 [1]. In silico predictions of its ADMET profile suggest a high probability of human intestinal absorption (97.11%) and moderate human oral bioavailability (51.43%) [2]. Crucially, Tenaxin I obeys all drug-likeness rules (Lipinski, Veber, Egan, Muegge) and is predicted to be non-hepatotoxic, non-mutagenic, and non-cytogenic [3].

ADMET Drug-likeness Physicochemical Properties

High-Impact Research and Development Applications for Tenaxin I (86926-52-5)


Oncology Research: Probing Apoptotic Pathways with a Potent, Methoxylated Flavonoid

Tenaxin I is a superior tool for oncology researchers investigating the induction of apoptosis in cancer cell lines. Its significantly stronger pro-apoptotic activity compared to unmethylated flavonoids like baicalein [1], coupled with its favorable in silico safety profile against healthy cells, makes it a compelling candidate for mechanistic studies of programmed cell death pathways.

Kinase Inhibitor Discovery: Using Tenaxin I as a Lead Scaffold for EGFR Tyrosine Kinase

Given its computationally-predicted binding affinity for EGFR tyrosine kinase that surpasses the clinical standard erlotinib [2], Tenaxin I serves as a promising lead-like scaffold for medicinal chemistry programs aimed at developing novel anti-glioblastoma or other EGFR-driven cancer therapeutics. Its favorable drug-likeness profile further supports its viability as a starting point for lead optimization campaigns [2].

Antiviral Research: Chemical Probe for Neuraminidase-Dependent Viral Mechanisms

As a validated inhibitor of the viral enzyme neuraminidase [3], Tenaxin I is a critical chemical probe for virology laboratories studying viral entry, replication, and egress. It allows for the dissection of neuraminidase-dependent mechanisms in a manner that crude botanical extracts cannot replicate, offering a chemically-defined tool for target validation and mechanism-of-action studies.

Technical Documentation Hub

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